1,8-Naphthyridine-2,7-dicarbaldehyde

Übersicht

Beschreibung

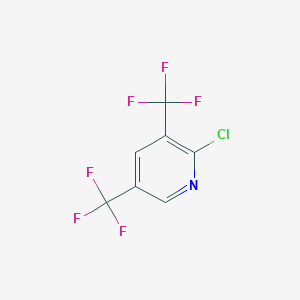

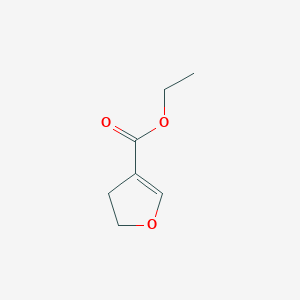

1,8-Naphthyridine-2,7-dicarbaldehyde, also known by its chemical formula C₁₀H₆N₂O₂, is a heterocyclic compound. It belongs to the class of naphthyridines, which exhibit diverse biological activities and photochemical properties. Notably, gemifloxacin, a drug used for treating bacterial infections, contains a 1,8-naphthyridine core. Additionally, these compounds serve as ligands, components in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

- Multicomponent Reactions (MCR) : Ghorbani-Vaghei et al. achieved trisubstituted 2-amino-1,8-naphthyridines via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate using N, N, N’, N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N, N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as catalysts .

- Friedländer Approach with Green Strategy : A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

Molecular Structure Analysis

The molecular formula of 1,8-Naphthyridine-2,7-dicarbaldehyde is C₁₀H₆N₂O₂. It has a melting point of 225–227°C and exists as a powder. The IUPAC name for this compound is 1,8-naphthyridine-2,7-dicarbaldehyde. Its InChI code is 1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H. The compound is 95% pure and is stored at room temperature .

Chemical Reactions Analysis

1,8-Naphthyridine-2,7-dicarbaldehyde can be synthesized from 2-amino-7-methylnaphthyridine through oxidation of the 7-methyl group followed by deprotection of the N-acetyl group. The reaction yields 2-amino-1,8-naphthyridine-7-carboxaldehyde in 85% yield .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthesis and Applications in Derivative Formation : 1,8-Naphthyridine-2,7-dicarbaldehyde has been used to synthesize novel 2,7-dimethylimine derivatives, which show promise in various applications. This compound was prepared via SeO2 oxidation and used to form diimines with various primary amines. These diimines have potential in complexation studies with transition metals, such as copper(I) and copper(II) (Choua C Vu et al., 2002).

Antitumor Activity

- Evaluation in Antitumor Activities : A range of 1,8-naphthyridine derivatives were synthesized and evaluated for antiproliferative properties against cancer cells. Some of these derivatives displayed significant activities, highlighting the potential of 1,8-Naphthyridine-2,7-dicarbaldehyde in cancer research (L. Fu et al., 2015).

Novel Synthesis Methods

- Innovative Synthesis Approaches : Practical synthesis methods for 1,8-Naphthyridine-2,7-dialdehydes have been developed. These methods include reactions with pyrrole to form polymers or macrocycles, indicating versatile applications in material science (I. I. Levina et al., 2019).

Optical and Structural Properties

- Optical Properties and Structural Analysis : Synthesis of 1,8-naphthyridine derivatives with aldehydes has led to compounds with red-fluorescence emissions and two-photon absorption, suggesting applications in optics and material sciences (Li Li et al., 2012).

Coordination Chemistry

- Coordination Chemistry and Complex Formation : The reaction of 1,8-naphthyridine-2,7-dicarbaldehyde with various amines has led to the synthesis of novel hexacobalt string complexes, demonstrating its utility in coordination chemistry (Chih-Hsien Chien et al., 2006).

Extraction Properties

- Extraction of Uranium : Phosphoryl-substituted 1,8-naphthyridines have been found effective in extracting uranium(VI) from aqueous solutions, indicating potential applications in environmental science and resource extraction (Georgy V. Bodrin et al., 2016).

Multiple Biological Activities

- Biological Activities : The 1,8-naphthyridine derivatives show a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They have potential applications in therapeutic and medicinal research, particularly in neurological disorders and as anti-osteoporotic agents (Alka Madaan et al., 2015).

Insecticidal Activities

- Insecticidal Applications : Novel 1,8-naphthyridine derivatives have shown excellent insecticidal activity against cowpea aphids, suggesting its use in agricultural pest control (Qing Hou et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,8-naphthyridine-2,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFPVPJJAPHVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497015 | |

| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-2,7-dicarbaldehyde | |

CAS RN |

65896-28-8 | |

| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[B]pyrrole-2-carboxylic acid, octahydro-, (2S)-](/img/structure/B1625706.png)

![2-Methyl-1H-imidazo[4',5':4,5]thieno[2,3-b]pyridine](/img/structure/B1625708.png)

![Thieno[3,2-b]pyridine-2-carbonitrile](/img/structure/B1625709.png)